molecular formula C7H12Cl4N2O2 B15281668 2,2,2-Trichloroethyl piperazine-1-carboxylate hydrochloride

2,2,2-Trichloroethyl piperazine-1-carboxylate hydrochloride

Cat. No.: B15281668
M. Wt: 298.0 g/mol
InChI Key: FZJCCFSAVPMFQD-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl piperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a trichloroethyl group attached to the piperazine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with trichloroethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often obtained through multiple purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to form piperazine and trichloroacetic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation/Reduction: Various oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

    Substitution: Various substituted piperazine derivatives.

    Hydrolysis: Piperazine and trichloroacetic acid.

    Oxidation/Reduction: Depending on the specific reaction, various oxidized or reduced forms of the compound.

Scientific Research Applications

2,2,2-Trichloroethyl piperazine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of various chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound is known to act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole
  • tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate
  • Various substituted piperazine derivatives .

Uniqueness

2,2,2-Trichloroethyl piperazine-1-carboxylate hydrochloride is unique due to its specific trichloroethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C7H12Cl4N2O2

Molecular Weight

298.0 g/mol

IUPAC Name

2,2,2-trichloroethyl piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H11Cl3N2O2.ClH/c8-7(9,10)5-14-6(13)12-3-1-11-2-4-12;/h11H,1-5H2;1H

InChI Key

FZJCCFSAVPMFQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)OCC(Cl)(Cl)Cl.Cl

Origin of Product

United States

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